Propane-1,1,2,3-tetracarboxylic acid

Catalog No.
S15090187
CAS No.
63247-16-5
M.F
C7H8O8
M. Wt
220.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Propane-1,1,2,3-tetracarboxylic acid

CAS Number

63247-16-5

Product Name

Propane-1,1,2,3-tetracarboxylic acid

IUPAC Name

propane-1,1,2,3-tetracarboxylic acid

Molecular Formula

C7H8O8

Molecular Weight

220.13 g/mol

InChI

InChI=1S/C7H8O8/c8-3(9)1-2(5(10)11)4(6(12)13)7(14)15/h2,4H,1H2,(H,8,9)(H,10,11)(H,12,13)(H,14,15)

InChI Key

NJKRDXUWFBJCDI-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(=O)O)C(=O)O)C(=O)O)C(=O)O

Propane-1,1,2,3-tetracarboxylic acid is an organic compound characterized by its four carboxylic acid functional groups attached to a propane backbone. Its molecular formula is C7H8O8\text{C}_7\text{H}_8\text{O}_8, and it has a molecular weight of approximately 220.13 g/mol. This compound is notable for its structural complexity, which includes multiple carboxyl groups that contribute to its reactivity and potential biological activity. The presence of these functional groups allows it to participate in various

  • Decarboxylation: Under certain conditions, one or more carboxylic acid groups can be removed, leading to the formation of smaller organic acids.
  • Esterification: The acid can react with alcohols to form esters, which are often more stable and have different properties compared to the parent acid.
  • Reduction: The carboxylic acid groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or alcohols to form amides or esters respectively.

These reactions highlight the versatility of propane-1,1,2,3-tetracarboxylic acid in organic synthesis and its potential utility in various chemical applications .

Propane-1,1,2,3-tetracarboxylic acid exhibits significant biological activity. It has been identified as an inhibitor of certain enzymes involved in metabolic pathways, particularly those related to the Krebs cycle. By inhibiting aconitase, an enzyme that catalyzes the conversion of citric acid to isocitric acid, this compound can interfere with cellular respiration and energy production processes in organisms . This inhibition can have implications for research into metabolic disorders and cancer biology, where altered metabolic pathways are often observed.

The synthesis of propane-1,1,2,3-tetracarboxylic acid can be achieved through various methods:

  • From Fumaric Acid: One common synthetic route involves the conversion of fumaric acid through a series of reactions that introduce additional carboxyl groups.
  • Multi-step Synthesis: Another approach may involve starting from simpler carboxylic acids or alcohols and employing oxidation and hydrolysis steps to build up the tetracarboxylic structure.

These methods allow for the production of propane-1,1,2,3-tetracarboxylic acid in laboratory settings for further study and application .

Propane-1,1,2,3-tetracarboxylic acid has several applications across different fields:

  • Biochemistry: Its role as an enzyme inhibitor makes it valuable in studies related to metabolic pathways and enzyme kinetics.
  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules and materials.
  • Pharmaceuticals: Due to its biological activity, it may have potential as a therapeutic agent targeting metabolic diseases or cancer .

Research into the interactions of propane-1,1,2,3-tetracarboxylic acid with various biological systems is ongoing. Studies focus on its binding affinity with enzymes involved in metabolic pathways and its effects on cellular processes. Understanding these interactions could provide insights into its potential therapeutic applications and mechanisms of action .

Several compounds share structural similarities with propane-1,1,2,3-tetracarboxylic acid. These include:

  • Propane-1,2,3-tricarboxylic Acid (Tricarballylic Acid): Contains three carboxyl groups; it is known for its role as a metabolic inhibitor but lacks one carboxyl group compared to propane-1,1,2,3-tetracarboxylic acid.
  • Butane-1,2,3-tricarboxylic Acid: Similar structure but with a longer carbon chain; used in various biochemical applications.
  • Citric Acid: A well-known tricarboxylic acid that plays a crucial role in metabolism but differs significantly due to the presence of a hydroxyl group.
Compound NameCarboxyl GroupsUnique Features
Propane-1,1,2,3-tetracarboxylic Acid4Strong enzyme inhibition properties
Propane-1,2,3-tricarboxylic Acid3Inhibitor of aconitase but less reactive
Butane-1,2,3-tricarboxylic Acid3Longer carbon chain; different reactivity
Citric Acid3Central role in metabolism; contains hydroxyl group

The unique positioning of the carboxyl groups in propane-1,1,2,3-tetracarboxylic acid affects its reactivity and biological activity compared to these similar compounds. This specificity may make it particularly advantageous for targeted applications in biochemical research and industry .

XLogP3

-1.5

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

220.02191721 g/mol

Monoisotopic Mass

220.02191721 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-11-2024

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